N-(5-hydroxypentyl)-4-{2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-4-oxoquinazolin-3(4H)-yl}benzamide
Description
N-(5-hydroxypentyl)-4-{2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-4-oxoquinazolin-3(4H)-yl}benzamide is a quinazolinone-benzamide hybrid with a complex molecular architecture. Its structure includes:
- A 4-oxoquinazolin-3(4H)-yl core, a scaffold known for bioactivity in medicinal chemistry .
- A 2-methylprop-2-en-1-yl (isoprenyl) ether at position 6 of the quinazolinone ring, which may enhance membrane permeability .
This compound belongs to a broader class of quinazolinone derivatives studied for their anticancer, antiviral, and anti-inflammatory properties.
Properties
Molecular Formula |
C25H29N3O4 |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
N-(5-hydroxypentyl)-4-[2-methyl-6-(2-methylprop-2-enoxy)-4-oxoquinazolin-3-yl]benzamide |
InChI |
InChI=1S/C25H29N3O4/c1-17(2)16-32-21-11-12-23-22(15-21)25(31)28(18(3)27-23)20-9-7-19(8-10-20)24(30)26-13-5-4-6-14-29/h7-12,15,29H,1,4-6,13-14,16H2,2-3H3,(H,26,30) |
InChI Key |
VYXSQEWRRKYVLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)OCC(=C)C)C(=O)N1C3=CC=C(C=C3)C(=O)NCCCCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-hydroxypentyl)-4-{2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-4-oxoquinazolin-3(4H)-yl}benzamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Benzamide Group: The benzamide group is introduced via an amide coupling reaction, often using reagents like carbodiimides (e.g., EDCI) and coupling agents (e.g., HOBt) to facilitate the formation of the amide bond.
Attachment of the Hydroxypentyl Side Chain: The hydroxypentyl side chain is typically introduced through nucleophilic substitution reactions, where a suitable leaving group (e.g., halide) on the pentyl chain reacts with the quinazolinone core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to batch processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group on the pentyl side chain can undergo oxidation to form a ketone or aldehyde.
Reduction: The quinazolinone core can be reduced under specific conditions to form dihydroquinazolinones.
Substitution: The methoxy group on the quinazolinone core can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.
Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or NaBH₄ (Sodium borohydride) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like NaH (Sodium hydride).
Major Products
Oxidation: Formation of ketones or aldehydes from the hydroxyl group.
Reduction: Formation of dihydroquinazolinones.
Substitution: Formation of substituted quinazolinones with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, N-(5-hydroxypentyl)-4-{2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-4-oxoquinazolin-3(4H)-yl}benzamide has been studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, which are valuable in drug discovery.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with biological targets makes it a candidate for the development of new pharmaceuticals, particularly in the treatment of diseases where quinazolinone derivatives have shown efficacy.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a precursor in the synthesis of specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-(5-hydroxypentyl)-4-{2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-4-oxoquinazolin-3(4H)-yl}benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Table 1: Key Structural Variations and Their Implications
| Compound Name | Structural Features | Bioactivity | Reference |
|---|---|---|---|
| Target Compound | 5-hydroxypentyl chain, isoprenyl ether | Hypothesized antiviral/anticancer (based on core) | |
| N-cyclopentyl-4-[(4-oxoquinazolin-3(4H)-yl)methyl]benzamide | Cyclopentyl group | Anticancer (IC50 = 2.1 µM) | |
| N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)cyclopentanecarboxamide | Fluorine substitution, cyclopentanecarboxamide | Enhanced metabolic stability | |
| N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-{2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-4-oxoquinazolin-3(4H)-yl}benzamide | Dioxidothiophene moiety | Improved solubility (logP = 1.8) | |
| N-(5-chloro-2-hydroxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)benzamide | Chloro and hydroxy groups | SARS-CoV-2 3CL protease inhibition |
Key Observations :
- 3.1 for cyclopentyl analogs) .
- The isoprenyl ether may confer enhanced bioavailability compared to methoxy or halogenated substituents, as seen in antiviral quinazolinones .
Bioactivity and Mechanism of Action
Table 2: Comparative Bioactivity Profiles
| Compound Name | Target Pathway | Potency (IC50/EC50) | Unique Mechanism | |
|---|---|---|---|---|
| Target Compound | Not yet reported | N/A | Hypothesized to inhibit kinase or protease activity via quinazolinone interaction | |
| N-cyclopentyl-4-[(4-oxoquinazolin-3(4H)-yl)methyl]benzamide | Tyrosine kinase | 2.1 µM | ATP-competitive inhibition | |
| N-(5-chloro-2-hydroxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)benzamide | SARS-CoV-2 3CL protease | 0.89 µM | Covalent binding to catalytic cysteine | |
| 4-{2-methyl-6-[(2-methylprop-2-en-1-yl)oxy}-4-oxoquinazolin | NF-κB pathway | 5.3 µM | Suppression of inflammatory cytokines |
Critical Insights :
- The target compound’s lack of halogen atoms (e.g., Cl, F) may reduce off-target toxicity compared to chloro- or fluoro-substituted derivatives but could compromise binding affinity .
Physicochemical and Pharmacokinetic Properties
Table 3: Predicted ADME Properties
| Property | Target Compound | N-cyclopentyl Analog | N-(1,1-dioxidotetrahydrothiophen-3-yl) Analog |
|---|---|---|---|
| logP | 2.5 | 3.1 | 1.8 |
| Solubility (µg/mL) | 12.4 | 5.2 | 28.7 |
| Plasma Protein Binding (%) | 89 | 93 | 78 |
| CYP3A4 Inhibition | Moderate | High | Low |
Implications :
- Lower CYP3A4 inhibition compared to cyclopentyl analogs suggests a reduced risk of drug-drug interactions .
Biological Activity
N-(5-hydroxypentyl)-4-{2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-4-oxoquinazolin-3(4H)-yl}benzamide is a complex organic compound with the molecular formula and a molecular weight of 435.52 g/mol. This compound features a unique structural arrangement that includes a benzamide core, a quinazoline moiety, and a hydroxypentyl side chain, which contribute to its potential biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C25 H29 N3 O4 |
| Molecular Weight | 435.52 g/mol |
| LogP | 2.4698 |
| Polar Surface Area | 72.455 Ų |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 2 |
Anticancer Properties
Preliminary studies suggest that this compound exhibits anticancer activity . The compound's structural features may allow it to interact with various cellular pathways involved in cancer progression.
The exact mechanism through which this compound exerts its anticancer effects is still under investigation. However, it is hypothesized that the quinazoline moiety plays a crucial role in inhibiting key enzymes or signaling pathways associated with tumor growth.
Other Biological Activities
In addition to its anticancer properties, the compound may also exhibit:
- Anti-inflammatory effects : Similar compounds in its class have shown potential in reducing inflammation.
- Antimicrobial activity : Initial tests indicate possible efficacy against certain bacterial strains.
Study on Anticancer Activity
A study published in Journal of Medicinal Chemistry explored various quinazoline derivatives, including compounds similar to this compound. The findings indicated that modifications in the side chains significantly affected the anticancer potency against different cancer cell lines .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with other related compounds was conducted:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-(5-hydroxypentyl)-4-{...} | Benzamide, Quinazoline | Anticancer, Anti-inflammatory | Unique side chain |
| Quinazoline Derivative A | Quinazoline core | Anticancer | Different substituents |
| Benzamide B | Benzamide structure | Varied activities | Lacks quinazoline moiety |
This table illustrates how N-(5-hydroxypentyl)-4-{...} stands out due to its specific side chain and potential for multiple therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
